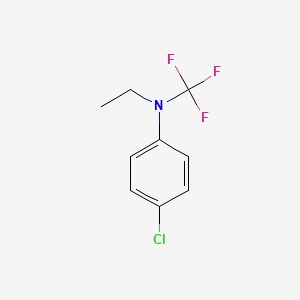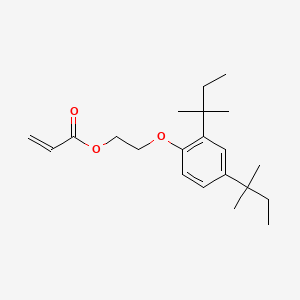
3-(1-Benzylpiperidin-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzylpiperidin-3-yl)propan-1-amine is a chemical compound with a molecular formula of C15H24N2 It is a derivative of piperidine, a heterocyclic amine, and features a benzyl group attached to the nitrogen atom of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzylpiperidin-3-yl)propan-1-amine typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors.
Benzylation: The nitrogen atom of the piperidine ring is benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzylpiperidin-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
3-(1-Benzylpiperidin-3-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological systems, including receptor binding and enzyme inhibition.
Medicine: Research explores its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(1-Benzylpiperidin-3-yl)propan-1-amine involves its interaction with molecular targets such as receptors and enzymes. The benzyl group enhances its binding affinity to certain receptors, while the piperidine ring provides structural stability. The compound may modulate signaling pathways and biochemical processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(1-Benzylpiperidin-4-yl)propan-1-amine: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
1-Benzylpiperidin-3-amine: Lacks the propan-1-amine group but shares the benzylated piperidine core.
Uniqueness
3-(1-Benzylpiperidin-3-yl)propan-1-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both the benzyl and propan-1-amine groups provides distinct properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C15H24N2 |
|---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
3-(1-benzylpiperidin-3-yl)propan-1-amine |
InChI |
InChI=1S/C15H24N2/c16-10-4-8-15-9-5-11-17(13-15)12-14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13,16H2 |
InChI Key |
MHIHEMRHBKMEAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Oxopropoxy)methyl]prop-2-enenitrile](/img/structure/B13953414.png)

![2H-Imidazo[4,5-G]benzoxazole](/img/structure/B13953427.png)


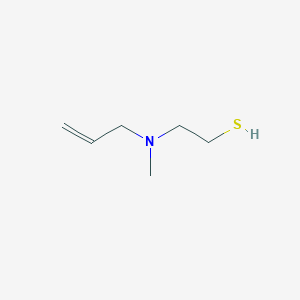

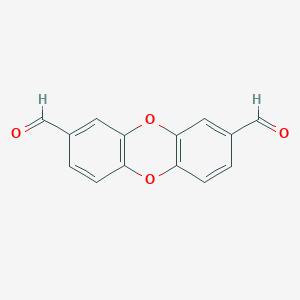

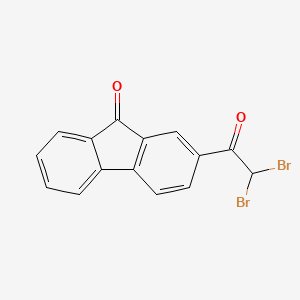
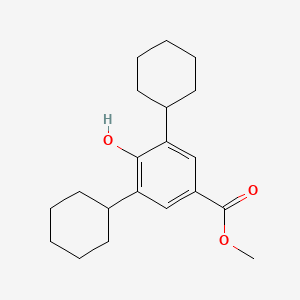
![6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-amine](/img/structure/B13953482.png)
